

Application Notes and Protocols for Ceralasertib in Xenograft Mouse Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ceralasertib**

Cat. No.: **B560106**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of **Ceralasertib** (AZD6738), a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, in xenograft mouse models. The following sections detail dosing schedules for monotherapy and combination therapies, experimental protocols for in vivo studies, and the underlying signaling pathway of **Ceralasertib**.

Ceralasertib Dosing and Administration

Ceralasertib is an orally bioavailable ATR inhibitor that has demonstrated significant antitumor activity in various preclinical cancer models.^[1] The optimal dosing schedule is crucial for maximizing efficacy while maintaining tolerability.

Monotherapy Dosing Schedules

Ceralasertib has been evaluated across a range of doses and schedules in xenograft models, with efficacy being dose-dependent.^{[2][3]} Continuous daily dosing has been shown to be effective for tumor control.^{[2][4]}

Table 1: **Ceralasertib** Monotherapy Dosing in Xenograft Models

Xenograft Model	Dose (mg/kg)	Dosing Schedule	Key Findings	Reference
FaDu ATM knockout (Head and Neck)	25 or 50	Once daily (qd), continuous	Significant antitumor activity	[2]
FaDu ATM knockout (Head and Neck)	25 or 50	3-days-on/4-days-off	Weaker growth inhibition compared to continuous dosing	[2]
HCC1806 (Breast Cancer, CCNE1 amp)	6.25, 12.5, 25	Twice daily (bid) for up to 21 days	Dose-dependent increase in efficacy. 25 mg/kg bid showed best growth inhibition but was dosed for only 14 days due to tolerability.	[2][5]
HCC1806 (Breast Cancer, CCNE1 amp)	50	Once daily (qd) for 21 days	Similar efficacy to 12.5 mg/kg bid.	[2][5]
Multiple Xenograft Models	6.25 - 25	Twice daily (bid)	Reflects clinically achievable free drug exposure.	[3]
Multiple Xenograft Models	50	Once daily (qd)	Reflects clinically achievable free drug exposure.	[3]
Syngeneic Tumor Models (e.g., CT26)	25	Twice daily (bid), 7 days-on/7 days-off	Intermittent schedule reduced tumor growth rate and	[6]

was dependent
on CD8+ T-cells.

Combination Therapy Dosing Schedules

Ceralasertib has shown synergistic effects when combined with DNA-damaging agents like chemotherapy and PARP inhibitors.^{[4][7]} These combinations often allow for lower, better-tolerated doses of each agent while achieving superior antitumor activity.^{[2][4]}

Table 2: **Ceralasertib** Combination Therapy Dosing in Xenograft Models

Combination Agent	Xenograft Model	Ceralasertib Dose (mg/kg) & Schedule	Combination Agent Dose & Schedule	Key Findings	Reference
Carboplatin	TP53-mutant TNBC PDX	25 mg/kg daily for 3 days	Concurrent with Carboplatin on day 1	Optimal tumor control.	[7]
Carboplatin	Not specified	Not specified	Not specified	At least 2 days of daily Ceralasertib concurrent with carboplatin required for tumor regressions.	[1][2][4]
Irinotecan	Colo205 (Colorectal)	12.5 mg/kg once daily (concurrent)	20 mg/kg twice weekly (days 1 and 5)	Tolerated regimen.	[2]
Irinotecan	Colo205 (Colorectal)	50 mg/kg once daily (24h after irinotecan)	20 mg/kg twice weekly (days 1 and 5)	Tolerated regimen.	[2]
Irinotecan	Not specified	Twice daily dosing	Not specified	Required for tumor regressions following irinotecan.	[1][2][4]
Olaparib (PARP inhibitor)	BRCA2-mutant TNBC PDX	Daily, 3 to 5 days per week	Concurrent with olaparib	Complete tumor regression.	[2][4][5]

Olaparib (PARP inhibitor)	BRCA wild-type TNBC xenograft	Twice daily dosing	Increased olaparib dosage	Complete tumor regression.	[4][5]
Paclitaxel	Not specified	40 mg to 240 mg (once or twice daily)	Weekly	Well-tolerated with promising antitumor activity.	[8]

Experimental Protocols

The following provides a general methodology for conducting **Ceralasertib** xenograft studies, based on practices from cited preclinical research.

Cell Line and Animal Models

- Cell Lines: Select appropriate cancer cell lines. Sensitivity to **Ceralasertib** is elevated in, but not limited to, cells with defects in the ATM pathway or those with drivers of replication stress like CCNE1 amplification.[1][5]
- Animal Models: Immunocompromised mice (e.g., nude, SCID, or NSG) are typically used for establishing xenografts to prevent graft rejection.[7][9] For studying immunomodulatory effects, syngeneic models in immunocompetent mice are required.[6][10]

Xenograft Establishment

- Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1×10^6 to 1×10^7 cells in a sterile medium like PBS or Matrigel) into the flank of the mice.
- Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).[9] Tumor volume should be measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.

Drug Preparation and Administration

- Ceralasertib** Formulation: **Ceralasertib** is typically formulated for oral administration. The vehicle used for suspension should be reported (e.g., 0.5% HPMC, 0.1% Tween 80).

- Administration: Administer **Ceralasertib** via oral gavage at the desired dose and schedule.[9] Combination agents should be administered according to their established protocols (e.g., intraperitoneal injection for carboplatin).

Study Execution and Endpoints

- Randomization: Once tumors reach the target volume, randomize mice into treatment and control groups.[9]
- Treatment: Initiate dosing as per the planned schedule. Monitor animal body weight and general health as indicators of toxicity.
- Efficacy Assessment: The primary efficacy endpoint is typically tumor growth inhibition (%TGI) or tumor regression.[9] Studies may continue for a set period (e.g., 21-28 days) or until tumors reach a predetermined maximum size.[2][3]

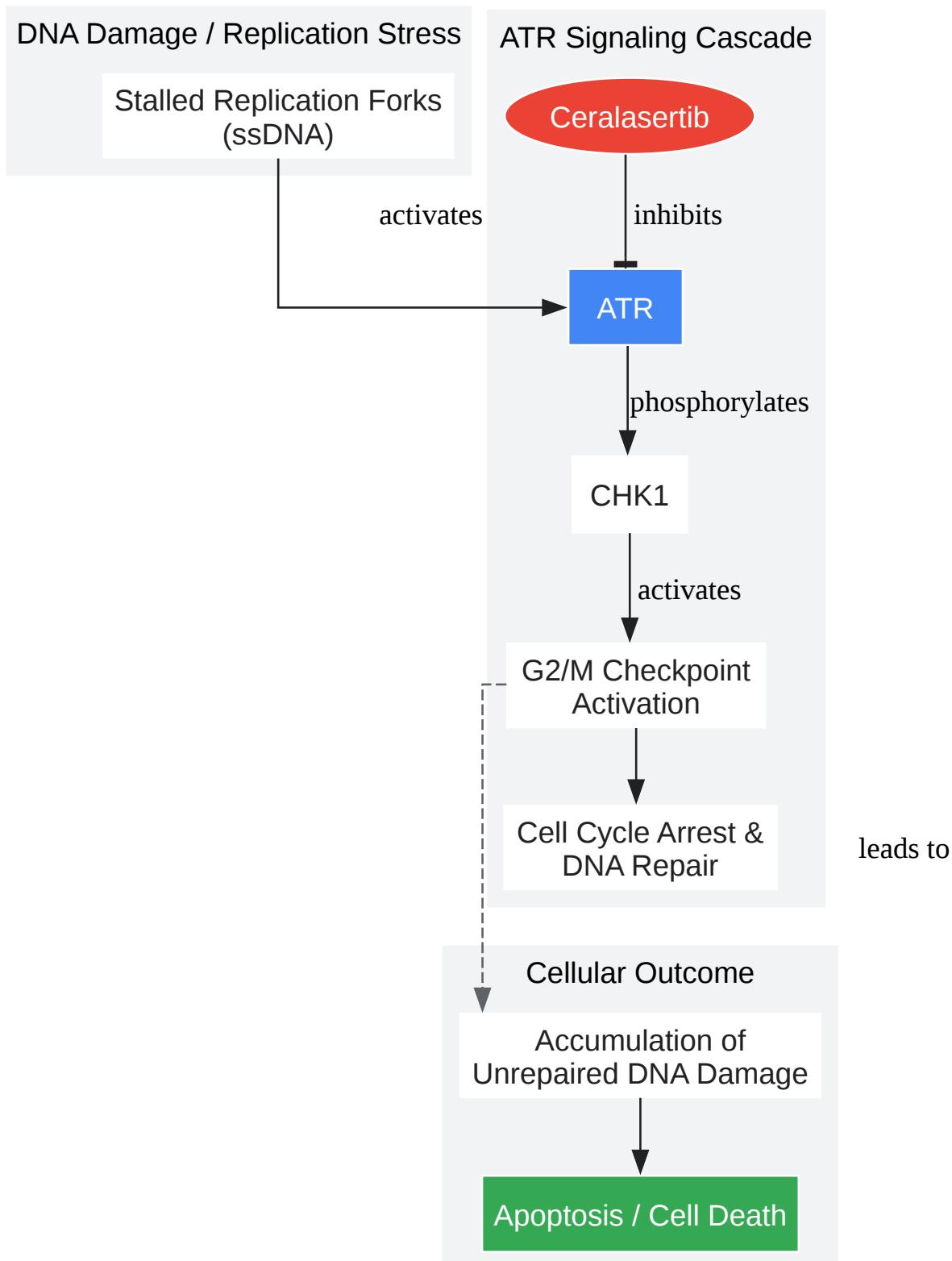
Pharmacodynamic (PD) Biomarker Analysis

- Tissue Collection: For PD studies, tumors are harvested at specific time points following treatment (e.g., 2-6 hours after the last dose).[2][9]
- Biomarker Analysis: Processed tumor tissues can be analyzed for biomarkers of ATR inhibition.[9] **Ceralasertib** modulates CHK1 phosphorylation and induces ATM-dependent signaling (pRAD50) and the DNA damage marker γH2AX.[1][5] Immunohistochemistry (IHC) or Western blotting can be used to quantify these markers.[9]

Signaling Pathway and Experimental Workflow

Ceralasertib Mechanism of Action

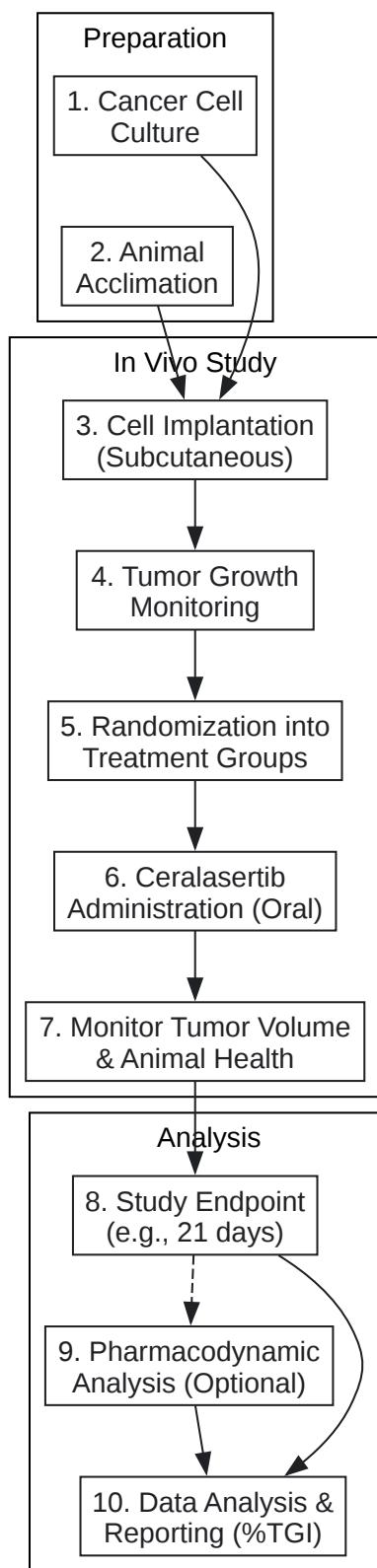
Ceralasertib is an inhibitor of the ATR kinase, a critical component of the DNA Damage Response (DDR) pathway.[7] ATR is activated in response to single-stranded DNA, which often arises from stalled DNA replication forks.[1][5] Once activated, ATR phosphorylates and activates its downstream effector, CHK1, which in turn orchestrates cell cycle arrest (primarily at the G2/M checkpoint) to allow time for DNA repair.[5] By inhibiting ATR, **Ceralasertib** prevents this checkpoint activation, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with existing DDR defects or high levels of replication stress.

[Click to download full resolution via product page](#)

Caption: **Ceralasertib** inhibits the ATR kinase, preventing cell cycle arrest and leading to apoptosis.

General Xenograft Experiment Workflow

The following diagram outlines a typical workflow for evaluating the efficacy of **Ceralasertib** in a xenograft mouse model.



[Click to download full resolution via product page](#)

Caption: Standard workflow for a **Ceralasertib** xenograft efficacy study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ATR inhibitor ceralasertib potentiates cancer checkpoint immunotherapy by regulating the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Ceralasertib in Xenograft Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b560106#ceralasertib-xenograft-mouse-model-dosing-schedule>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com